molecular formula C16H11NO3 B11853025 1,3-Dioxolo[4,5-c]quinolin-4(5H)-one, 5-phenyl- CAS No. 62439-80-9

1,3-Dioxolo[4,5-c]quinolin-4(5H)-one, 5-phenyl-

Cat. No.: B11853025
CAS No.: 62439-80-9
M. Wt: 265.26 g/mol
InChI Key: KTIKIQNVGBKCHM-UHFFFAOYSA-N
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Description

5-phenyl-[1,3]dioxolo[4,5-c]quinolin-4(5H)-one is an organic heteropentacyclic compound It is characterized by a unique structure that includes a dioxolo ring fused to a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-[1,3]dioxolo[4,5-c]quinolin-4(5H)-one typically involves the use of anthranilic acid and chloroacetone as starting materials. The key step in the synthesis is the rearrangement of acetonyl-anthranilate. This method allows for the preparation of diversely substituted and functionalized derivatives of the compound .

Industrial Production Methods

While specific industrial production methods for 5-phenyl-[1,3]dioxolo[4,5-c]quinolin-4(5H)-one are not well-documented, the general approach involves large-scale synthesis using the aforementioned starting materials. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-phenyl-[1,3]dioxolo[4,5-c]quinolin-4(5H)-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

5-phenyl-[1,3]dioxolo[4,5-c]quinolin-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-phenyl-[1,3]dioxolo[4,5-c]quinolin-4(5H)-one involves its interaction with various molecular targets. For example, it acts as a topoisomerase inhibitor, interfering with the action of enzymes that regulate DNA topology . This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential antineoplastic agent.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 5-phenyl-[1,3]dioxolo[4,5-c]quinolin-4(5H)-one include other quinoline derivatives and dioxolo-quinoline compounds. Examples include:

Uniqueness

The uniqueness of 5-phenyl-[1,3]dioxolo[4,5-c]quinolin-4(5H)-one lies in its specific structural features and the range of reactions it can undergo

Properties

CAS No.

62439-80-9

Molecular Formula

C16H11NO3

Molecular Weight

265.26 g/mol

IUPAC Name

5-phenyl-[1,3]dioxolo[4,5-c]quinolin-4-one

InChI

InChI=1S/C16H11NO3/c18-16-15-14(19-10-20-15)12-8-4-5-9-13(12)17(16)11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

KTIKIQNVGBKCHM-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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